![molecular formula C16H17N3O3 B2656844 4-(4-甲苯基)-2-吗啉-5-嘧啶甲酸 CAS No. 1775368-12-1](/img/structure/B2656844.png)
4-(4-甲苯基)-2-吗啉-5-嘧啶甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes the class of compounds it belongs to and its uses .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis .Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure, including its molecular formula, molecular weight, and the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学研究应用
合成和成像应用
王等人 (2017) 的一项研究讨论了 [11C]HG-10-102-01 的合成,该衍生物用于帕金森病中 LRRK2 酶的成像,展示了该化合物在神经退行性疾病研究中的相关性。从三氯嘧啶开始的合成过程证明了该化合物在开发用于医学研究成像应用的 PET 示踪剂中的适用性 (Wang, Gao, Xu, & Zheng, 2017).
抗癌潜力
Gaonkar 等人 (2018) 合成了一系列 4-甲基-6-吗啉嘧啶衍生物,并对其在各种人类癌细胞系中的抗癌活性进行了表征。该研究突出了该化合物作为抗癌剂的潜力,特别注意到衍生物 4c 和 5h 对宫颈癌和肺癌细胞的有效活性,表明该化合物在癌症治疗中的作用 (Gaonkar, Savanur, Sunagar, Puthusseri, Deshapande, Nadaf, & Khazi, 2018).
抗炎和镇痛特性
Abu‐Hashem、Al-Hussain 和 Zaki (2020) 探索了新型衍生物的合成及其作为抗炎和镇痛剂的应用。该研究强调了该化合物在生成具有显着 COX-2 抑制、镇痛和抗炎活性的杂环化合物方面的多功能性,展示了其在开发新治疗剂方面的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
抗菌活性
Majithiya 和 Bheshdadia (2022) 研究了由 4-(4-氨基苯基)吗啉-3-酮合成的嘧啶-三唑衍生物的抗菌活性。该研究深入了解了该化合物在解决微生物耐药性方面的用途,强调了其在抗菌药物开发中的潜力 (Majithiya & Bheshdadia, 2022).
非线性光学性质
Hussain 等人 (2020) 在 DFT/TDDFT 和实验方法之间进行了比较研究,以探索硫代嘧啶衍生物的非线性光学 (NLO) 性质。这项研究突出了该化合物在光电和 NLO 应用领域的重要性,为未来的技术进步奠定了基础 (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
作用机制
安全和危害
属性
IUPAC Name |
4-(4-methylphenyl)-2-morpholin-4-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-2-4-12(5-3-11)14-13(15(20)21)10-17-16(18-14)19-6-8-22-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFWMVVHNBWGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-2-morpholino-5-pyrimidinecarboxylic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。